molecular formula C22H19NO2D12 B602739 rac 5-Hydroxymethyl Tolterodine-d14 CAS No. 1185071-13-9

rac 5-Hydroxymethyl Tolterodine-d14

Cat. No.: B602739
CAS No.: 1185071-13-9
M. Wt: 353.57
InChI Key:
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Description

“rac 5-Hydroxymethyl Tolterodine-d14” is a labelled analogue of "rac 5-Hydroxymethyl Tolterodine" . It is an active metabolite of Tolterodine , which is a muscarinic receptor antagonist and has been found to be effective against urinary incontinence .


Molecular Structure Analysis

The molecular formula of “this compound” is C22H31NO2 . The exact molecular structure is not provided in the available resources.

Scientific Research Applications

  • Pharmacokinetic Analysis : A study by Shaik et al. (2013) developed a liquid chromatography–tandem mass spectrometry (LC–MS/MS) method for quantifying tolterodine and its metabolite 5-hydroxy methyl tolterodine in rat plasma. This method, which used tolterodine-d6 and 5-hydroxy methyl tolterodine-d14 as internal standards, was validated and applied for pharmacokinetic analysis following intravenous administration in rats (Shaik et al., 2013).

  • In Vivo Metabolism : Andersson et al. (1998) investigated the in vivo metabolism of tolterodine in different species, including rats, mice, and dogs. The study found extensive metabolism of tolterodine to yield the 5-hydroxymethyl metabolite and other metabolites, showing similarities in metabolic patterns between mice, dogs, and humans (Andersson et al., 1998).

  • Electrochemical Oxidation Study : Kučerová et al. (2016) explored the electrochemical behavior of 5-hydroxymethyl tolterodine, identifying its oxidation products. This study contributes to understanding the electrochemical properties of the metabolite, which is relevant for developing analytical methods and understanding its pharmacological action (Kučerová et al., 2016).

  • Development of Fesoterodine as a Prodrug : Malhotra et al. (2009) discussed the design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), which is also the active metabolite of tolterodine. This review highlighted the pharmacokinetic advantages of fesoterodine, providing consistent exposure to 5-HMT, which is important for treating overactive bladder (OAB) (Malhotra et al., 2009).

  • Tolterodine's Pharmacological Profile : Nilvebrant et al. (1997, 1998) provided insights into the pharmacological profile of tolterodine, emphasizing its high affinity for muscarinic receptors and its selective action on the urinary bladder over salivary glands. The studies also noted the significant contribution of its active metabolite, 5-hydroxymethyl tolterodine, to tolterodine's therapeutic effect (Nilvebrant et al., 1997) (Nilvebrant et al., 1998).

  • Pharmacokinetic Profile Comparison : Simon and Malhotra (2009) conducted a study comparing the pharmacokinetic profiles of fesoterodine and tolterodine. This study highlighted the consistent and genotype-independent exposure to 5-HMT when treating with fesoterodine (Simon & Malhotra, 2009).

Properties

IUPAC Name

2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/i1D3,2D3,3D3,4D3,16D,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXZAXCGJSBGDW-UWDFEEFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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